N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethylamine intermediate. This can be achieved through the nucleophilic substitution of a fluorobenzene derivative.
Coupling with Furan-2-ylmethylamine: The next step involves the coupling of the 3-fluorophenylmethylamine with furan-2-ylmethylamine. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acylation with 4-nitrophenoxyacetyl Chloride: The final step involves the acylation of the coupled product with 4-nitrophenoxyacetyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with biological targets and distinct physicochemical properties.
Properties
Molecular Formula |
C20H17FN2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-4-1-3-15(11-16)12-22(13-19-5-2-10-27-19)20(24)14-28-18-8-6-17(7-9-18)23(25)26/h1-11H,12-14H2 |
InChI Key |
GLGSPZDTOMFJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.